molecular formula C24H20GeN2O3 B14375576 2-Diazonio-3-hydroxy-1-methoxy-5-(triphenylgermyl)pent-1-en-4-yn-1-olate CAS No. 88674-09-3

2-Diazonio-3-hydroxy-1-methoxy-5-(triphenylgermyl)pent-1-en-4-yn-1-olate

Cat. No.: B14375576
CAS No.: 88674-09-3
M. Wt: 457.1 g/mol
InChI Key: VXAWUYAOWYIJPL-UHFFFAOYSA-N
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Description

2-Diazonio-3-hydroxy-1-methoxy-5-(triphenylgermyl)pent-1-en-4-yn-1-olate is a complex organic compound known for its unique structure and properties. This compound features a diazonium group, a hydroxy group, a methoxy group, and a triphenylgermyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-3-hydroxy-1-methoxy-5-(triphenylgermyl)pent-1-en-4-yn-1-olate typically involves multiple steps, including the formation of the diazonium group and the introduction of the triphenylgermyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for safety, cost-effectiveness, and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-3-hydroxy-1-methoxy-5-(triphenylgermyl)pent-1-en-4-yn-1-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The diazonium group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

2-Diazonio-3-hydroxy-1-methoxy-5-(triphenylgermyl)pent-1-en-4-yn-1-olate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound’s properties make it suitable for use in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 2-Diazonio-3-hydroxy-1-methoxy-5-(triphenylgermyl)pent-1-en-4-yn-1-olate involves its interaction with molecular targets through various pathways. The diazonium group can participate in electrophilic aromatic substitution reactions, while the triphenylgermyl group can enhance the compound’s stability and reactivity. The hydroxy and methoxy groups contribute to the compound’s solubility and ability to form hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Diazonio-3-hydroxy-1-methoxy-5-(triphenylsilyl)pent-1-en-4-yn-1-olate
  • 2-Diazonio-3-hydroxy-1-methoxy-5-(triphenylstannyl)pent-1-en-4-yn-1-olate

Uniqueness

Compared to similar compounds, 2-Diazonio-3-hydroxy-1-methoxy-5-(triphenylgermyl)pent-1-en-4-yn-1-olate stands out due to the presence of the triphenylgermyl group, which imparts unique electronic and steric properties. This makes it particularly useful in applications where enhanced stability and reactivity are desired.

Properties

CAS No.

88674-09-3

Molecular Formula

C24H20GeN2O3

Molecular Weight

457.1 g/mol

IUPAC Name

methyl 2-diazo-3-hydroxy-5-triphenylgermylpent-4-ynoate

InChI

InChI=1S/C24H20GeN2O3/c1-30-24(29)23(27-26)22(28)17-18-25(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22,28H,1H3

InChI Key

VXAWUYAOWYIJPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=[N+]=[N-])C(C#C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

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